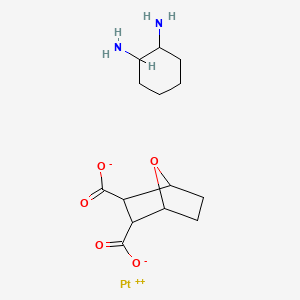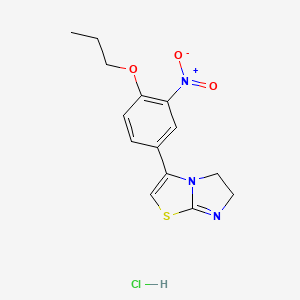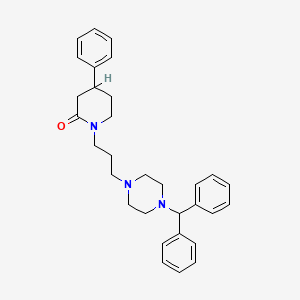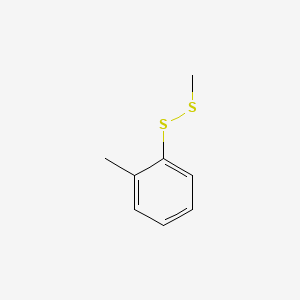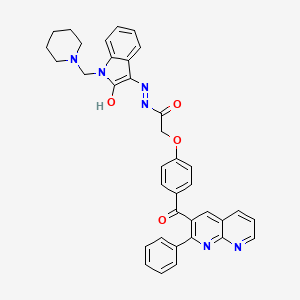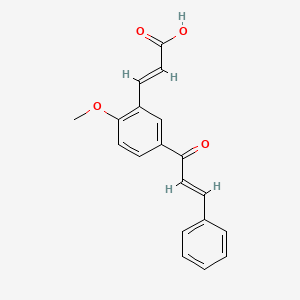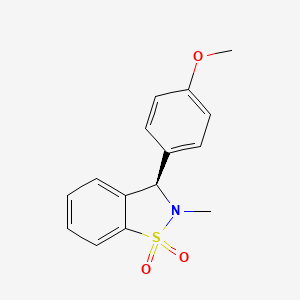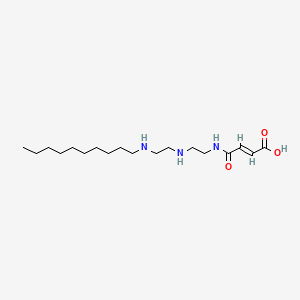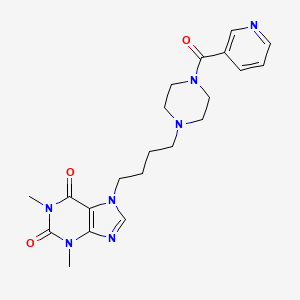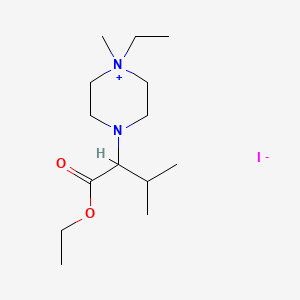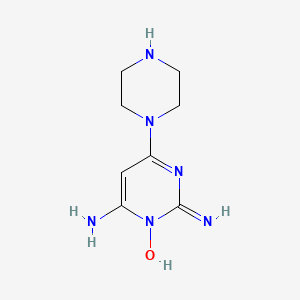
6-(1-Piperazinyl)-2,4-pyrimidinediamine-3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Piperazinyl)-2,4-pyrimidinediamine-3-oxide is a heterocyclic compound that contains both piperazine and pyrimidine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both piperazine and pyrimidine rings in its structure makes it a versatile molecule with unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Piperazinyl)-2,4-pyrimidinediamine-3-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminopyrimidine with piperazine in the presence of an oxidizing agent. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Piperazinyl)-2,4-pyrimidinediamine-3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms in the rings.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkyl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Aplicaciones Científicas De Investigación
6-(1-Piperazinyl)-2,4-pyrimidinediamine-3-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-(1-Piperazinyl)-2,4-pyrimidinediamine-3-oxide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in disease progression.
Comparación Con Compuestos Similares
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine ring and is known for its antibacterial activity.
Pyrimido[1,2-a]benzimidazoles: These compounds share the pyrimidine ring and have been studied for their pharmacological properties.
Uniqueness
6-(1-Piperazinyl)-2,4-pyrimidinediamine-3-oxide is unique due to the presence of both piperazine and pyrimidine rings, which confer distinct chemical and biological properties
Propiedades
Número CAS |
83540-30-1 |
|---|---|
Fórmula molecular |
C8H14N6O |
Peso molecular |
210.24 g/mol |
Nombre IUPAC |
3-hydroxy-2-imino-6-piperazin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C8H14N6O/c9-6-5-7(12-8(10)14(6)15)13-3-1-11-2-4-13/h5,10-11,15H,1-4,9H2 |
Clave InChI |
QSOOJXOCPYRJJE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NC(=N)N(C(=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


